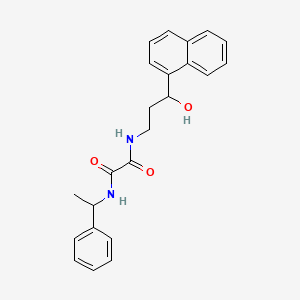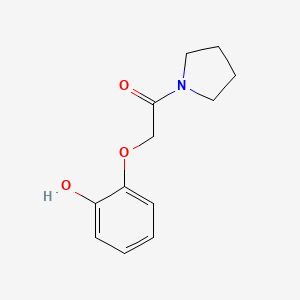
2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridine ring, on the other hand, is planar and aromatic .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
Research in organometallic chemistry has explored the synthesis and characterization of low-valent metal complexes stabilized by aminopyridinato ligands. For example, a study on chromium methyl complexes synthesized through both reductive alkylation and oxidative addition processes highlighted the flexibility of aminopyridinato ligands in facilitating metal-ligand interactions and the potential for such complexes in catalysis (Noor, Schwarz, & Kempe, 2015). Similarly, trialkyltantalum complexes stabilized by aminopyridinato ligands were synthesized, demonstrating potential applications in polymerization and catalysis due to their stability and unique electronic structures (Noor, Kretschmer, & Kempe, 2006).
Structural Chemistry
In structural chemistry, the characterization of polymorphs and derived structures from aminopyridine-based compounds offers insights into intermolecular interactions, hydrogen bonding patterns, and crystal packing. For instance, the structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles provided a detailed look at their hydrogen bonding and molecular packing, which could inform the design of materials with specific properties (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Materials Science
In materials science, the intercalation behavior of aromatic heterocyclic amines into α-titanium hydrogen phosphate was studied, revealing the potential of such compounds in modifying the interlayer spacing of inorganic matrices for applications in catalysis, separation, and sensor technologies (Nunes & Airoldi, 1999).
Advanced Synthesis Techniques
Research has also focused on developing advanced synthesis techniques involving aminopyridine derivatives. For example, palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation demonstrated the versatility of aminopyridinato complexes in facilitating complex transformations, which could be applied in pharmaceutical synthesis and the modification of biologically active compounds (Hernando et al., 2016).
Direcciones Futuras
The future of “2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine” and similar compounds lies in their potential use in drug discovery. Pyrrolidine and pyridine derivatives are valuable scaffolds in medicinal chemistry, and new synthetic strategies and applications are continually being developed .
Propiedades
IUPAC Name |
2-methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-5-8-14-12(10(2)3)13-11(4)7-6-9-15-13/h1,6-7,9-10,12,14H,8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJRBLHXUNLBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)C)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701560.png)

![6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2701563.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2701565.png)




![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)
![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

